molecular formula C44H66N14O7S2 B182608 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide CAS No. 152274-66-3

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide

Cat. No. B182608
CAS RN: 152274-66-3
M. Wt: 967.2 g/mol
InChI Key: YITKLPADQQRMDP-NGTAMTFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules and ligands is a critical aspect of chemical research. Paper discusses the synthesis of dinuclear copper(II) complexes with new dinucleating tetraimidazole ligands. These ligands were prepared through a reductive coupling process, yielding quantitative results. Similarly, paper describes the chemo-enzymatic synthesis of diastereomers of 1-β-O-acyl glucuronides from racemic 2-arylpropanoic acid-class drugs, providing insights into the stereochemistry of the resulting compounds. Paper outlines the preparation of benzazepine and indole

Mechanism of Action

Target of Action

The primary target of the compound Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 is the opioid receptor . This receptor is a type of G protein-coupled receptor that interacts with opioids. It’s involved in pain regulation, reward, and addictive behaviors.

Mode of Action

As an opioid receptor antagonist , Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 binds to the opioid receptors but does not activate them. Instead, it blocks them, preventing the binding of endogenous or exogenous opioids. This action inhibits the downstream signaling pathways triggered by opioid receptor activation.

Biochemical Pathways

The compound’s interaction with opioid receptors affects several biochemical pathways. The most significant is the inhibition of the pain signaling pathway . By blocking the opioid receptors, the compound prevents the activation of this pathway by endogenous or exogenous opioids, leading to a reduction in pain perception .

Pharmacokinetics

Its bioavailability may also be influenced by factors such as absorption rate, distribution, metabolism, and excretion .

Result of Action

The primary result of the action of Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 is the reduction of pain perception . By acting as an opioid receptor antagonist, it can potentially counteract the effects of opioid drugs, including analgesia, euphoria, and respiratory depression .

Action Environment

The action, efficacy, and stability of Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 can be influenced by various environmental factors. These include the presence of other drugs, the physiological state of the individual (such as health status, age, and genetic factors), and the specific characteristics of the opioid receptors (such as their density and distribution in the body) .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H66N14O7S2/c1-26(59)53-32(16-10-20-51-44(48)49)38(61)57-35(23-27-11-5-4-6-12-27)41(64)55-34(18-22-67-3)40(63)58-36(24-28-25-52-30-14-8-7-13-29(28)30)42(65)56-33(17-21-66-2)39(62)54-31(37(45)60)15-9-19-50-43(46)47/h4-8,11-14,25,31-36,52H,9-10,15-24H2,1-3H3,(H2,45,60)(H,53,59)(H,54,62)(H,55,64)(H,56,65)(H,57,61)(H,58,63)(H4,46,47,50)(H4,48,49,51)/t31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITKLPADQQRMDP-NGTAMTFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66N14O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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